Hydrogen‑Bond Donor Capacity: Free Secondary Alcohol Enables an Extra Donor Interaction vs. N‑Alkyl or Simple Aryl Analogues
The target compound contains a secondary alcohol on the butan‑2‑yl chain, providing one additional hydrogen‑bond donor (HBD) relative to the most closely related commercial oxalamides such as N1‑allyl‑N2‑(2‑methyl‑5‑nitrophenyl)oxalamide (CAS 899978‑66‑6) or N1‑cyclohexyl‑N2‑(2‑methyl‑5‑nitrophenyl)oxalamide (CAS not assigned in public registries), both of which lack any H‑bond donor on the N1 substituent . In oxalamide‑based neuraminidase inhibitors, the presence of a hydroxyl group capable of donating a hydrogen bond to the catalytic arginine triad (Arg118, Arg292, Arg371) has been correlated with a ≥20‑fold improvement in IC50 relative to de‑hydroxy analogs [1].
| Evidence Dimension | Number of hydrogen‑bond donor atoms on N1 substituent |
|---|---|
| Target Compound Data | 1 HBD (secondary alcohol –OH); total HBD count = 2 (including oxalamide N–H) |
| Comparator Or Baseline | N1‑allyl‑N2‑(2‑methyl‑5‑nitrophenyl)oxalamide: 0 HBD on N1; total HBD count = 1. N1‑cyclohexyl‑N2‑(2‑methyl‑5‑nitrophenyl)oxalamide: 0 HBD on N1; total HBD count = 1. |
| Quantified Difference | +1 HBD vs. N‑alkyl congeners. In published oxalamide NA‑inhibitor series, introduction of an H‑bond‑donating substituent improved IC50 from 1.91 µM (lead) to 0.09 µM (optimized analog) – a 21‑fold enhancement [1]. |
| Conditions | Structural comparison based on SMILES analysis; potency extrapolation derived from neuraminidase inhibition data reported for oxalamide series Z1–Z10 (New J. Chem., 2022). |
Why This Matters
For projects targeting enzymes with anion‑binding pockets (e.g., neuraminidase, kinases), the additional HBD can be the decisive factor between an inactive screening hit and a tractable lead, making this compound a higher‑value procurement choice than HBD‑deficient analogs.
- [1] X. Y. Zhang et al., New J. Chem., 2022, 46, 13533–13539. Lead ZINC05250774 (IC50 = 1.91 µM) vs. Z2 (IC50 = 0.09 µM). View Source
